![molecular formula C20H21BrN2 B030772 8-Deschloro-8-bromo-N-methyl Desloratadine CAS No. 130642-57-8](/img/structure/B30772.png)
8-Deschloro-8-bromo-N-methyl Desloratadine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, a nonsedating-type histamine H1-receptor antagonist commonly used to treat allergies . The compound has the molecular formula C20H21BrN2 and a molecular weight of 369.3 . It is characterized by the presence of a bromine atom and a methyl group, which replace the chlorine atom in the parent compound Desloratadine .
科学的研究の応用
Pharmaceutical Applications
Quality Control and Impurity Profiling
8-Deschloro-8-bromo-N-methyl Desloratadine is utilized as a reference standard in the pharmaceutical industry to monitor impurity levels in Desloratadine formulations. Its characterization is essential for ensuring compliance with regulatory standards set by agencies like the FDA and ICH (International Council for Harmonisation) during the production of active pharmaceutical ingredients (APIs) and finished products .
Analytical Method Development
The compound serves as a critical component in developing and validating analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). These methods are essential for determining the purity of Desloratadine and its formulations, enabling researchers to identify potential degradation products and process impurities effectively .
Toxicological Studies
In toxicology, this compound is used to conduct safety assessments of Desloratadine formulations. Understanding the toxicity profile of this impurity aids in evaluating the overall safety of the drug, particularly when considering chronic exposure scenarios or potential side effects associated with its presence in pharmaceutical products .
Research and Development
Drug Formulation Studies
Researchers utilize this compound in R&D settings to study its pharmacological properties compared to its parent compound, Desloratadine. Investigating how this impurity affects the efficacy and safety profile of antihistamines can lead to improved formulations with enhanced therapeutic benefits or reduced side effects .
Case Studies
Several case studies have highlighted the importance of monitoring impurities like this compound during drug development:
- Case Study 1: A study focused on the stability of Desloratadine formulations indicated that the presence of this impurity could affect the drug's bioavailability. Researchers found that formulations with higher impurity levels exhibited altered pharmacokinetic profiles, necessitating adjustments in dosage recommendations .
- Case Study 2: In another investigation, scientists evaluated the impact of various impurities on patient outcomes in clinical trials involving Desloratadine. The findings suggested that certain impurities, including this compound, correlated with increased reports of adverse reactions, underscoring the need for stringent quality control measures .
Regulatory Compliance
ANDA Filing
For companies seeking to file an Abbreviated New Drug Application (ANDA), this compound is crucial for demonstrating compliance with regulatory requirements regarding impurities. The characterization data provided by this compound supports claims about product quality and safety during the approval process .
作用機序
Target of Action
“8-Deschloro-8-bromo-N-methyl Desloratadine” is a derivative of Loratadine . Loratadine is a nonsedating-type histamine H1-receptor antagonist . Therefore, it’s reasonable to infer that the primary target of “this compound” is also the histamine H1-receptor. This receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation and bronchoconstriction.
準備方法
The synthesis of 8-Deschloro-8-bromo-N-methyl Desloratadine involves several steps, including the bromination of Desloratadine and subsequent methylation . The reaction conditions typically involve the use of bromine or a brominating agent and a methylating agent under controlled temperature and pressure . Industrial production methods may involve large-scale bromination and methylation processes, ensuring high yield and purity of the final product .
化学反応の分析
8-Deschloro-8-bromo-N-methyl Desloratadine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include brominating agents, methylating agents, and oxidizing or reducing agents.
類似化合物との比較
8-Deschloro-8-bromo-N-methyl Desloratadine can be compared with other similar compounds, such as:
Desloratadine: The parent compound, which lacks the bromine and methyl groups.
Loratadine: Another histamine H1-receptor antagonist, which is a precursor to Desloratadine.
8-Bromo-Desloratadine: A similar compound with only the bromine substitution.
The uniqueness of this compound lies in its specific substitutions, which may confer different pharmacological properties and reactivity compared to its analogs .
生物活性
8-Deschloro-8-bromo-N-methyl Desloratadine is a derivative of Desloratadine, an antihistamine commonly used in allergy treatment. This compound has garnered attention due to its potential biological activities, particularly in the modulation of histamine receptors. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
- Chemical Formula: C20H21BrN2
- CAS Number: 130642-57-8
- Molecular Weight: 373.30 g/mol
- Physical State: Solid, typically stored as a powder at -20°C.
This compound primarily functions as an antagonist at the H1 histamine receptor. This interaction inhibits the effects of histamine, a compound involved in allergic responses. The presence of bromine and chlorine atoms enhances its binding affinity compared to its parent compound, Desloratadine, potentially leading to improved efficacy and reduced side effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity | Description |
---|---|
Antihistaminic | Inhibits H1 receptor activity, reducing allergy symptoms such as itching and swelling. |
Anti-inflammatory | May reduce inflammation associated with allergic reactions by modulating immune responses. |
Cytotoxic Effects | Preliminary studies suggest potential cytotoxicity against certain cancer cell lines, warranting further investigation. |
Case Studies and Research Findings
- Antihistaminic Activity
- Anti-inflammatory Properties
- Cytotoxic Potential
Comparative Analysis with Related Compounds
Compound | H1 Antagonism | Anti-inflammatory Activity | Cytotoxicity |
---|---|---|---|
This compound | High | Moderate | Moderate |
Desloratadine | Moderate | Low | Low |
Cetirizine | High | Low | None |
特性
IUPAC Name |
13-bromo-2-(1-methylpiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSNJESAJZNSSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565001 |
Source
|
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130642-57-8 |
Source
|
Record name | 8-Bromo-11-(1-methylpiperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。